REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[Cl-].[NH4+:5].[C:6]1([CH2:12][CH:13]=O)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.ClCCl>O.CO>[C:6]1([CH2:12][CH:13]([NH2:5])[C:1]#[N:2])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,2.3|
|
Name
|
1L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
71.5 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
64.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC=O
|
Name
|
|
Quantity
|
325 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
259 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
325 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thermometer, condenser and a dropping funnel was placed
|
Type
|
CUSTOM
|
Details
|
to get a homogenous solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (250 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (1×100 mL), and product
|
Type
|
EXTRACTION
|
Details
|
was extracted with 2N HCl (2×300 mL)
|
Type
|
WASH
|
Details
|
The combined acidic layers were back washed with dichloromethane (1×250 mL)
|
Type
|
ADDITION
|
Details
|
Dichloromethane (250 mL) was added to the aqueous acidic layer after which the mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (2×100 ml)
|
Type
|
WASH
|
Details
|
washed with water (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine (1×100 mL) and dried over anhydrous magnesium sulfate (15 g)
|
Type
|
FILTRATION
|
Details
|
The magnesium sulfate was filtered
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(C#N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[Cl-].[NH4+:5].[C:6]1([CH2:12][CH:13]=O)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.ClCCl>O.CO>[C:6]1([CH2:12][CH:13]([NH2:5])[C:1]#[N:2])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,2.3|
|
Name
|
1L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
71.5 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
64.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC=O
|
Name
|
|
Quantity
|
325 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
259 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
325 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thermometer, condenser and a dropping funnel was placed
|
Type
|
CUSTOM
|
Details
|
to get a homogenous solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (250 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (1×100 mL), and product
|
Type
|
EXTRACTION
|
Details
|
was extracted with 2N HCl (2×300 mL)
|
Type
|
WASH
|
Details
|
The combined acidic layers were back washed with dichloromethane (1×250 mL)
|
Type
|
ADDITION
|
Details
|
Dichloromethane (250 mL) was added to the aqueous acidic layer after which the mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (2×100 ml)
|
Type
|
WASH
|
Details
|
washed with water (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine (1×100 mL) and dried over anhydrous magnesium sulfate (15 g)
|
Type
|
FILTRATION
|
Details
|
The magnesium sulfate was filtered
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(C#N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |